N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

Metabolic stability CYP oxidation Benzimidazole N-substitution

N-[2-(1-Methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide (CAS 871547-19-2, also designated MBC-2) is a synthetic small molecule (C₁₅H₁₅N₃O₂, MW 269.3) combining a 1-methylbenzimidazole core linked via an ethyl spacer to a furan-2-carboxamide group. The compound belongs to the benzimidazole carboxamide class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, antimicrobial activity, and GPCR modulation.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 871547-19-2
Cat. No. B2405037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
CAS871547-19-2
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
InChIInChI=1S/C15H15N3O2/c1-18-12-6-3-2-5-11(12)17-14(18)8-9-16-15(19)13-7-4-10-20-13/h2-7,10H,8-9H2,1H3,(H,16,19)
InChIKeyNGOVUEPTXDQLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide (CAS 871547-19-2): A Benzimidazole-Furan Carboxamide Screening Candidate


N-[2-(1-Methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide (CAS 871547-19-2, also designated MBC-2) is a synthetic small molecule (C₁₅H₁₅N₃O₂, MW 269.3) combining a 1-methylbenzimidazole core linked via an ethyl spacer to a furan-2-carboxamide group . The compound belongs to the benzimidazole carboxamide class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, antimicrobial activity, and GPCR modulation [1]. It has been distributed through commercial screening libraries and subjected to multiple high-throughput screening (HTS) campaigns across diverse target families including regulators of G-protein signaling (RGS4), opioid receptors (OPRM1-OPRD1 heterodimer), ADAM17 protease, muscarinic M1 receptors, and the unfolded protein response pathway . Despite this broad screening exposure, target-specific potency data and head-to-head comparator studies remain sparse in the public domain.

Why N-[2-(1-Methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide Cannot Be Substituted by Unmethylated or Chain-Modified Analogs


Close structural analogs of 871547-19-2—such as the N1-unsubstituted variant N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide (CAS 307524-32-9), the N1-ethyl homolog, or propyl-linked congeners—differ in at least two therapeutically consequential properties: metabolic liability at the benzimidazole NH position and conformational preference of the linker . The N1-methyl group blocks a site otherwise susceptible to CYP-mediated N-dealkylation and glucuronidation, a well-characterized clearance mechanism for NH-containing benzimidazoles [1]. Additionally, the ethylene (–CH₂CH₂–) linker imposes a distinct spatial relationship between the benzimidazole and furan-2-carboxamide pharmacophores compared to methylene or propylene spacers, affecting target binding geometry . These structural features mean that procurement specifications based solely on the benzimidazole-furan carboxamide core, without verifying N1-substitution and linker length, risk selecting a compound with meaningfully different metabolic stability and binding conformation. The quantitative evidence below substantiates where differentiation data exist and transparently identifies where they do not.

Quantitative Differentiation Evidence for N-[2-(1-Methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide (CAS 871547-19-2)


N1-Methylation Eliminates a Hydrogen Bond Donor and Reduces CYP-Mediated Oxidative Liability Compared to the N1-Unsubstituted Analog

The target compound (871547-19-2) bears an N1-methyl group on the benzimidazole ring, whereas the closest commercially available analog, CAS 307524-32-9, retains a free NH at this position . In benzimidazole medicinal chemistry, the N1-H hydrogen serves as a hydrogen bond donor (HBD) and is a known site for CYP450-mediated N-dealkylation and phase II glucuronidation, contributing to high first-pass clearance [1]. Methylation at N1 eliminates this HBD (HBD count: 1 in 871547-19-2 vs. 2 in 307524-32-9) and sterically shields the imidazole nitrogen from oxidative enzymes, a strategy documented to improve metabolic stability in multiple benzimidazole series [2]. Direct comparative microsomal stability data for these two exact compounds are not publicly available; this inference is class-level and based on established structure-metabolism relationships for benzimidazoles [2].

Metabolic stability CYP oxidation Benzimidazole N-substitution Drug clearance

Ethyl Linker Length Differentiation: Conformational Flexibility vs. Shorter (Methyl) and Longer (Propyl) Spacer Analogs

The target compound incorporates an ethylene (–CH₂CH₂–) spacer between the 1-methylbenzimidazole C2 position and the furan-2-carboxamide nitrogen, as confirmed by its SMILES structure (CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3) . Analogs with a single methylene linker (e.g., 2-furyl-N-[(1-methylbenzimidazol-2-yl)methyl]carboxamide) or a propylene linker (e.g., N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide, CAS 877288-24-9) alter the distance and angular relationship between the two heterocyclic pharmacophores . The two-rotatable-bond ethylene spacer provides greater conformational sampling (theoretically 3ⁿ rotameric states) than the single-bond methylene linker, while avoiding the entropic penalty and increased lipophilicity (ΔclogP ≈ +0.5 per additional methylene) of the propyl chain [1]. Direct comparative target-binding or functional data for linker homologs of this exact chemotype are not publicly available.

Linker optimization Conformational analysis Benzimidazole SAR Pharmacophore geometry

Multi-Target HTS Screening Annotation: Broad Biological Profile Across Six Distinct Target Families

According to aggregated bioassay records, compound 871547-19-2 has been evaluated in at least six distinct primary HTS assays spanning diverse target classes : (i) RGS4 regulator of G-protein signaling (Johns Hopkins Ion Channel Center), (ii) mu-type opioid receptor OPRM1-OPRD1 heterodimer agonism (Scripps Research Institute), (iii) ADAM17 protease inhibition (Scripps), (iv) muscarinic acetylcholine receptor M1 agonism (Scripps), (v) unfolded protein response XBP1 activation (Burnham Center for Chemical Genomics), and (vi) FadD2 fatty-acid CoA ligase inhibition (Broad Institute). This multi-target screening footprint contrasts with most close analogs (e.g., CAS 307524-32-9 and CAS 877288-24-9), for which no public HTS annotation exists . However, specific potency values (IC₅₀, EC₅₀, % inhibition/activation) from these screens are not publicly disclosed .

High-throughput screening RGS4 Opioid receptor ADAM17 Muscarinic M1 Unfolded protein response

Molecular Weight and Lipophilicity Differentiation vs. Non-Methylated and Brominated Analogs in the Same Chemotype Series

The target compound (MW = 269.30 g/mol, C₁₅H₁₅N₃O₂) occupies a distinct physicochemical space within the benzimidazole-furan carboxamide series . Compared to the non-methylated analog (CAS 307524-32-9, MW = 255.27, C₁₄H₁₃N₃O₂), the N1-methyl group adds 14 Da while eliminating one H-bond donor . Compared to 5-bromo-substituted analogs (e.g., 5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide, MW = 348.15), the target compound is 79 Da lighter and lacks the heavy halogen, placing it more favorably within lead-like chemical space (MW ≤ 350 guideline) [1]. The furan-2-carboxamide moiety (as opposed to phenyl or thiophene carboxamides) contributes a lower aromatic ring count and reduced planar surface area, which may improve aqueous solubility relative to fully aromatic carboxamide congeners [1].

Physicochemical properties Molecular weight Lipophilicity Lead-likeness

Recommended Application Scenarios for N-[2-(1-Methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide (CAS 871547-19-2) Based on Available Evidence


Lead-Like Starting Point for Benzimidazole-Furan Carboxamide Kinase or GPCR Inhibitor Programs

With MW 269.3, a single H-bond donor, and an N1-methyl group that preemptively addresses a common metabolic liability, 871547-19-2 serves as a property-advantaged scaffold for initiating medicinal chemistry campaigns targeting kinases or GPCRs . The ethylene linker provides sufficient conformational degrees of freedom for induced-fit binding while maintaining a defined pharmacophore geometry. Its documented screening history against RGS4 and opioid receptor targets provides a starting hypothesis for selectivity profiling, and its lead-like properties (MW ≤ 350, HBD = 1, HBA = 3, no halogen) comply with fragment-to-lead optimization guidelines . Researchers should request any available percent-inhibition or dose-response data from the original screening centers (Johns Hopkins, Scripps, Broad Institute) to accelerate hit triage .

Comparator Compound for Metabolic Stability Studies of N1-Substituted vs. N1-Unsubstituted Benzimidazoles

The structural pair of 871547-19-2 (N1-methyl) and CAS 307524-32-9 (N1-H) provides a controlled system to experimentally quantify the impact of N1-substitution on microsomal stability, CYP inhibition, and plasma protein binding . The only structural variable is the N1-methyl group, eliminating confounding factors present in more complex comparator pairs. Procurement of both compounds from a single vendor (e.g., Santa Cruz Biotechnology, which stocks the NH analog) enables side-by-side experimental determination of intrinsic clearance (CLint) in human or rodent liver microsomes, CYP phenotyping, and permeability (PAMPA or Caco-2), generating directly publishable structure-property relationship (SPR) data applicable across benzimidazole programs [1].

Synthetic Building Block for Diversification at the Furan Ring and Benzimidazole Core

The compound's structure offers three distinct vectors for parallel library synthesis: (i) electrophilic aromatic substitution or metalation at the furan C5 position, (ii) functionalization at the benzimidazole C5/C6 positions (e.g., nitration, halogenation, cross-coupling), and (iii) modification of the amide linkage . Its commercial availability at 95%+ purity from multiple suppliers (Aladdin N974108, Chemenu CM974865) ensures reproducible starting material quality for SAR expansion . The N1-methyl group remains inert under most library chemistry conditions, allowing focused diversification without protecting group manipulation, a practical advantage over the NH analog which may require N-protection during certain transformations [1].

HTS Follow-Up and Selectivity Profiling Probe for RGS4 and Opioid Receptor Heterodimer Programs

Given its prior screening against RGS4 (a regulator of G-protein signaling implicated in CNS disorders) and the OPRM1-OPRD1 heterodimer (a target for biased opioid analgesia with reduced tolerance), 871547-19-2 is a candidate for confirmatory dose-response and selectivity profiling in these pathways . Researchers can procure the compound to establish assay-ready plates for secondary screening against related RGS isoforms (RGS2, RGS5, RGS8, RGS16) or against homomeric OPRM1 and OPRD1 receptors individually, generating selectivity data that complements and extends the primary HTS findings. No published selectivity data currently exist, making this an opportunity for novel contributions .

Quote Request

Request a Quote for N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.